Luxabendazole

Veterinary Parasitology Anthelmintic Efficacy Sheep Nematodes

Research models requiring complete clearance of mixed helminth infections often face efficacy gaps with generic benzimidazoles. Luxabendazole (HOE 216V) addresses this with its potent, broad-spectrum antiparasitic profile. Key differentiators: • Proven 100% efficacy against adult Haemonchus, Ostertagia, Trichostrongylus, Cooperia, and Nematodirus in sheep at a low 7.5 mg/kg oral dose. • Superior potency against lungworms (Dictyocaulus filaria) and liver flukes (97.6% efficacy at 10 mg/kg), outperforming albendazole in Trichuris and lungworm models. • Well-characterized pharmacokinetics in sheep (29% oral bioavailability, 8.72 h half-life) supports precise dosage regimen design and withdrawal period calculations.

Molecular Formula C15H12FN3O5S
Molecular Weight 365.3 g/mol
CAS No. 90509-02-7
Cat. No. B1675524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuxabendazole
CAS90509-02-7
Synonymsluxabendazole
methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate
Molecular FormulaC15H12FN3O5S
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20)
InChIKeyZVIDWFUBDDXAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Luxabendazole Procurement & Overview


Luxabendazole (HOE 216V) is a benzimidazole carbamate anthelmintic agent characterized by the presence of a 4-fluorobenzenesulfonate moiety at the 5-position of the benzimidazole ring [1]. It acts by binding to parasite β-tubulin, inhibiting microtubule polymerization and disrupting cellular transport in susceptible helminths [2]. The compound has been evaluated primarily in sheep for activity against gastrointestinal nematodes, lungworms, and liver flukes [3].

Target

Parasite β-tubulin binding and microtubule inhibition studies in helminth models

Model

Sheep gastrointestinal nematode, lungworm, and liver fluke research models

Use context

Anthelmintic spectrum and comparative pharmacokinetic evaluation in ruminant research

Luxabendazole vs. Generic Substitutes


Benzimidazole anthelmintics exhibit clinically significant differences in antiparasitic spectrum, potency against specific genera, and pharmacokinetic behavior in target species [1]. Luxabendazole demonstrates 100% efficacy against adult Haemonchus, Ostertagia, Trichostrongylus, Cooperia, and Nematodirus at 7.5 mg/kg—a potency profile not uniformly achieved by older benzimidazoles at equivalent doses [2]. Additionally, its moderate oral bioavailability (29%) and prolonged elimination half-life (8.72 hours) in sheep create a distinct pharmacokinetic signature that affects dosage regimen design and withdrawal period calculations [3]. Procurement of alternative benzimidazoles without comparative validation in the intended model system risks suboptimal efficacy, particularly against tissue-associated larval stages and lungworms, for which luxabendazole has demonstrated quantitative superiority in controlled trials [4].

Luxabendazole (this product)

Reported broad nematode, lungworm, and liver fluke endpoint responses in sheep

Distinct pharmacokinetic profile with moderate oral bioavailability and prolonged elimination half-life

Generic benzimidazoles (albendazole, fenbendazole, etc.)

Antiparasitic spectrum may not match Trichuris and lungworm clearance endpoints

PK behavior (bioavailability, half-life) and tissue distribution may shift exposure and withdrawal period context

Direct substitution without model-specific validation may alter efficacy interpretation

Luxabendazole Comparative Evidence


Trichuris and Lungworm Efficacy vs. Albendazole

In a controlled trial in naturally infected sheep, luxabendazole at 10 mg/kg eliminated Trichuris spp., Trichostrongylus spp., Chabertia ovina, Ostertagia spp., Nematodirus spp., Moniezia expansa, M. benedeni, and lungworms [1]. The comparator albendazole at 7.5 mg/kg did not achieve complete elimination of Trichuris spp. in this study [1].

Trichuris & lungworm vs. albendazole
Head-to-head
Reported 100% elimination of Trichuris spp. and lungworms at 10 mg/kg; albendazole at 7.5 mg/kg did not achieve complete elimination
Supports complete-clearance endpoint context for these parasites
Controlled trial in naturally infected sheep; worm count endpoint
Veterinary Parasitology Anthelmintic Efficacy Sheep Nematodes

Mixed Helminth Efficacy vs. Diplin Kombi

Luxabendazole at 10.0 or 12.5 mg/kg removed 97.6% of adult Fasciola hepatica and 63.2%-83.8% of Dicrocoelium dendriticum [1]. It achieved 100% efficacy against adult Haemonchus, Ostertagia, Trichostrongylus, Cooperia, and Nematodirus at 7.5, 10.0, and 12.5 mg/kg, eliminated all Dictyocaulus filaria, and reduced protostrongylid larval excretion by 97.8%-99.6% [1]. The overall efficacy compared favorably with that of Diplin Kombi, a reference combination product containing oxyclozanide and levamisole [1].

Mixed helminth spectrum vs. Diplin Kombi
Head-to-head
97.6% reduction of adult F. hepatica, 63.2–83.8% reduction of D. dendriticum; 100% elimination of five nematode genera and Dictyocaulus filaria at 7.5–12.5 mg/kg. Efficacy compared favorably to oxyclozanide + levamisole combination.
Reported broad-spectrum endpoint context as single agent vs. combination reference
Naturally acquired mixed infections; worm count 7–8 days post-treatment
Liver Fluke Gastrointestinal Nematodes Lungworms

Pharmacokinetic Profile in Sheep

In sheep, luxabendazole at 10 mg/kg oral dose exhibited a mean bioavailability of 29%, mean absorption half-life of 2.26 hours, peak plasma concentration of 0.50 µg/mL at 14-16 hours post-administration, and a mean elimination half-life of 8.72 hours following intravenous administration [1]. The mean steady-state volume of distribution was 3.18 L/kg and mean clearance was 0.24 L/kg·h [1].

Pharmacokinetic profile in sheep
Reported
Oral bioavailability 29%; t½ abs 2.26 h; Cmax 0.50 µg/mL at 14–16 h; t½ elim 8.72 h; Vss 3.18 L/kg; CL 0.24 L/kg·h (10 mg/kg)
Supports PK model validation and dosing-interval interpretation in sheep
Healthy Merino sheep; HPLC plasma analysis; cross-study comparable class data
Pharmacokinetics Bioavailability Sheep

In Vitro Activity Against O. dentatum

In a migration inhibition assay using adult Oesophagostomum dentatum, luxabendazole was tested alongside 11 other benzimidazoles at concentrations of 0.1 and 3.16 µM for 72 hours [1]. At 3.16 µM, no significant differences were observed among the tested compounds [1]. At 0.1 µM, significant differences in activity were detected, and luxabendazole was among the compounds evaluated; however, specific individual data for luxabendazole at 0.1 µM were not reported [1]. Albendazole sulphoxide and oxfendazole were identified as poor inhibitors of migration compared to their parent compounds albendazole and fenbendazole [1].

In vitro O. dentatum migration assay
Class-level
Included in 12-benzimidazole panel; no significant difference from other parent compounds at 3.16 µM (72 h). Individual low-concentration (0.1 µM) data not reported.
Supports in vitro potency context within benzimidazole class
Adult O. dentatum migration inhibition; class-level inference, data to verify
In Vitro Assay Nematode Migration Benzimidazole Potency

Ames Test Mutagenicity Assessment

Luxabendazole was evaluated in the Ames Salmonella and E. coli reversion tests at concentrations ranging from 0.5 to 2500 µg/plate in S. typhimurium strains TA1535, TA1538, TA98, and TA100, and 0.5 to 500 µg/plate in E. coli strains WP2, WP2uvrA-, and CM891, both with and without S9 metabolic activation [1]. The compound did not induce a mutagenic response at any concentration tested [1].

Ames test mutagenicity
Class-level
Negative for mutagenicity in S. typhimurium (TA1535, TA1538, TA98, TA100) at 0.5–2500 µg/plate and E. coli (WP2, WP2uvrA-, CM891) at 0.5–500 µg/plate, ± S9 activation
Supports non-mutagenic context in standard bacterial reverse mutation tests
Class-consistent with benzimidazole carbamates; metabolite profile not assessed
Genotoxicity Ames Test Safety Assessment

Luxabendazole Application Scenarios


Broad-Spectrum Monotherapy for Sheep Helminths

Luxabendazole is indicated for use in sheep harboring mixed infections of gastrointestinal nematodes (Haemonchus, Ostertagia, Trichostrongylus, Cooperia, Nematodirus), lungworms (Dictyocaulus filaria, protostrongylids), and liver flukes (Fasciola hepatica). The demonstrated 100% efficacy against adult nematodes and 97.6% efficacy against F. hepatica at 10 mg/kg [1] supports its selection as a single-agent treatment alternative to combination products like Diplin Kombi. This is particularly relevant for operations seeking to simplify treatment protocols while maintaining comprehensive parasite control.

Complete Clearance of Trichuris and Lungworms

In experimental settings where complete clearance of Trichuris spp. and lungworms is required, luxabendazole at 10 mg/kg offers a quantifiable advantage over albendazole at 7.5 mg/kg, which fails to achieve complete elimination [2]. This differential efficacy supports the procurement of luxabendazole over generic albendazole for studies involving Trichuris infections or lungworm models in sheep.

Comparative Pharmacokinetic Studies in Ruminants

Luxabendazole's well-characterized pharmacokinetic profile in sheep—including a 29% oral bioavailability, 8.72-hour elimination half-life, and 3.18 L/kg volume of distribution [3]—makes it a suitable candidate for comparative pharmacokinetic studies. Its moderate absorption and slow clearance provide a distinct data point within the benzimidazole class, useful for structure-activity relationship analyses and formulation development.

In Vitro Screening Against O. dentatum

The established migration inhibition assay for adult O. dentatum provides a validated platform for evaluating luxabendazole alongside other benzimidazoles [4]. This assay can be employed for quality control of synthesized batches, resistance monitoring studies, and comparative potency assessments.

Application
Selection Property
Validation Focus
Mixed helminth infection research in sheep
Broad-spectrum endpoint review
Confirmation of nematode, lungworm, and fluke clearance vs. combination reference
Trichuris and lungworm clearance studies
Complete-clearance endpoint context
Verification against albendazole baseline in target sheep models
Comparative pharmacokinetic studies in ruminants
PK profile characterization
Cross-compound PK parameter benchmarking (F%, t½, Vss)
In vitro benzimidazole screening
Migration inhibition assay context
Potency ranking and resistance monitoring in O. dentatum

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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